molecular formula C27H26N2OS2 B4641044 5-benzyl-2-(3-methoxyphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione

5-benzyl-2-(3-methoxyphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione

Cat. No.: B4641044
M. Wt: 458.6 g/mol
InChI Key: UADSWRIBEAXJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-2-(3-methoxyphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione is a complex heterocyclic compound It features a thiazoloquinoline core, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 5-benzyl-2-(3-methoxyphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione typically involves multiple steps. One common synthetic route starts with the preparation of the thiazoloquinoline core, followed by the introduction of the benzyl and methoxyphenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The benzyl and methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-benzyl-2-(3-methoxyphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: Its potential biological activities, such as antimicrobial or anticancer properties, are being explored.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms by which it exerts its effects.

Comparison with Similar Compounds

Similar compounds include other thiazoloquinoline derivatives, such as:

  • 5-benzyl-2-(3-methoxyphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione
  • Benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles
  • Benzothiazoles These compounds share structural similarities but differ in their specific substituents and functional groups, which can significantly impact their chemical properties and applications. The uniqueness of this compound lies in its specific combination of benzyl, methoxyphenyl, and thione groups, which confer distinct chemical reactivity and potential applications.

Properties

IUPAC Name

5-benzyl-2-(3-methoxyphenyl)-4,4,8-trimethyl-[1,2]thiazolo[5,4-c]quinoline-1-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2OS2/c1-18-13-14-23-22(15-18)24-25(27(2,3)28(23)17-19-9-6-5-7-10-19)32-29(26(24)31)20-11-8-12-21(16-20)30-4/h5-16H,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADSWRIBEAXJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C3=C2C(=S)N(S3)C4=CC(=CC=C4)OC)(C)C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-benzyl-2-(3-methoxyphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione
Reactant of Route 2
5-benzyl-2-(3-methoxyphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione
Reactant of Route 3
5-benzyl-2-(3-methoxyphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione
Reactant of Route 4
5-benzyl-2-(3-methoxyphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione
Reactant of Route 5
5-benzyl-2-(3-methoxyphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione
Reactant of Route 6
5-benzyl-2-(3-methoxyphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione

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